Amitraz metabolite-d3

Description

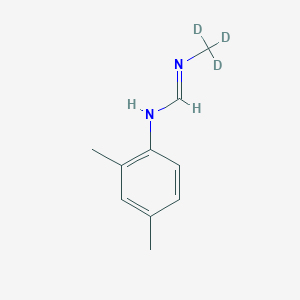

The exact mass of the compound N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide is 165.134528693 g/mol and the complexity rating of the compound is 154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12)/i3D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIOLEGNERQDIP-HPRDVNIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=CNC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746868 | |

| Record name | N-(2,4-Dimethylphenyl)-N'-(~2~H_3_)methylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255517-75-9 | |

| Record name | N-(2,4-Dimethylphenyl)-N'-(~2~H_3_)methylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Analytical and Metabolic Profile of Amitraz and its Deuterated Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acaricide Amitraz (B1667126) and its primary active metabolite, N'-(2,4-dimethylphenyl)-N-methylmethanimidamide (BTS 27271). Particular focus is given to the deuterated form of this metabolite, commonly referred to as Amitraz metabolite-d3, a critical tool in modern analytical research. This document details the metabolic pathways, pharmacokinetic properties, and advanced analytical methodologies for the quantification of these compounds, serving as a comprehensive resource for professionals in drug development and related scientific fields.

Introduction: Understanding Amitraz and its Primary Metabolite

Amitraz is a widely utilized formamidine (B1211174) acaricide and insecticide in both veterinary and agricultural applications. Its efficacy is largely attributed to its action as an α-adrenergic agonist, leading to neurotoxicity in target pests. Upon administration, Amitraz undergoes rapid metabolism in mammals, with its biological activity primarily linked to its main metabolite, BTS 27271.

This compound , the deuterium-labeled analogue of BTS 27271, serves as an invaluable internal standard for quantitative analyses. The inclusion of deuterium (B1214612) atoms results in a molecule with a higher mass-to-charge ratio, allowing for clear differentiation from the unlabeled analyte in mass spectrometry-based assays, thereby ensuring high accuracy and precision in quantification.

Metabolic Pathway of Amitraz

Amitraz is extensively metabolized in the body, primarily through hydrolysis. The metabolic cascade involves several key steps, ultimately leading to compounds that are more readily excreted. The principal metabolic pathway is outlined below.

The initial and most significant metabolic step is the hydrolysis of Amitraz to form N'-(2,4-dimethylphenyl)-N-methylmethanimidamide (BTS 27271) . This metabolite is considered to be as, or even more, potent than the parent compound. Further metabolism of BTS 27271 and other pathways from Amitraz lead to the formation of 2,4-dimethylformamide (DMF) and 2,4-dimethylaniline (DMA) . These metabolites can be further processed and conjugated for excretion.

Pharmacokinetic Data

The pharmacokinetic profiles of Amitraz and its primary metabolite, BTS 27271, have been characterized in several species. The following tables summarize key pharmacokinetic parameters in rats and dogs.

Pharmacokinetics in Rats

The following data is derived from a study by Hu et al. (2018) following intravenous and oral administration of Amitraz to male Sprague-Dawley rats.[1]

Table 1: Pharmacokinetic Parameters of Amitraz in Rats [1]

| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | - | 124 ± 55 |

| Tmax (hr) | - | 3.09 ± 1.17 |

| AUC0-inf (ng*hr/mL) | 644 ± 83 | 172 ± 65 |

| t1/2 (hr) | - | - |

| CL (mL/min/kg) | 56 | - |

| Vd (L/kg) | - | - |

| Oral Bioavailability (%) | - | 13.3 |

Table 2: Pharmacokinetic Parameters of BTS 27271 in Rats (following Amitraz administration) [1]

| Parameter | Intravenous (5 mg/kg Amitraz) | Oral (10 mg/kg Amitraz) |

| Cmax (ng/mL) | - | - |

| AUC0-inf (ng*hr/mL) | 5330 ± 680 | 290 ± 60 |

Pharmacokinetics in Dogs

The following data is from a study by Hugnet et al. (1996) where dogs were administered a high oral dose of Amitraz.[2]

Table 3: Pharmacokinetic Parameters of Amitraz in Dogs [2]

| Parameter | Oral (100 mg/kg) |

| Cmax | Peak plasma concentrations observed |

| Tmax (hr) | 5 |

| t1/2 (hr) | ~24 |

Experimental Protocols

Accurate quantification of Amitraz and its metabolites is crucial for pharmacokinetic, toxicological, and residue analysis studies. The use of a deuterated internal standard like this compound (D3-BTS 27271) is highly recommended for these assays.

LC-MS/MS Method for Quantification in Rat Plasma

This protocol is adapted from Hu et al. (2018) for the simultaneous determination of Amitraz and its metabolites in rat plasma.[1]

Sample Preparation:

-

To 50 µL of rat plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

LC System: Waters Acquity UPLC or equivalent.[1]

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, and then re-equilibrating to initial conditions.

-

Flow Rate: 0.5 mL/min.[1]

-

Mass Spectrometer: API 4000 or a similar triple quadrupole mass spectrometer.[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

MRM Transitions:

Conclusion

This compound is an essential tool for the accurate quantification of the primary active metabolite of Amitraz, BTS 27271. A thorough understanding of the metabolic fate and pharmacokinetic properties of Amitraz and its metabolites is critical for researchers, scientists, and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for further research and development in this area. The use of stable isotope-labeled internal standards in conjunction with sensitive analytical techniques like LC-MS/MS is paramount for generating reliable and reproducible data.

References

An In-depth Technical Guide to the Chemical Properties and Analytical Applications of Amitraz Metabolite-d3

For researchers, scientists, and professionals engaged in drug development and analytical chemistry, a comprehensive understanding of reference standards is paramount for accurate quantification and metabolic studies. This guide provides a detailed overview of the chemical properties, metabolic context, and analytical methodologies related to Amitraz (B1667126) metabolite-d3, a critical internal standard for the analysis of the acaricide Amitraz and its degradation products.

Core Chemical Properties

Amitraz metabolite-d3, scientifically known as N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide, is the deuterium-labeled form of the Amitraz metabolite N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF or BTS27271)[1]. The incorporation of three deuterium (B1214612) atoms on the N-methyl group results in a stable, isotopically labeled compound ideal for use as an internal standard in mass spectrometry-based analytical methods[2][3]. Its primary application lies in quantitative analysis, where it helps to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of analytical results[4].

| Property | Value | Source |

| Chemical Name | N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide | [1] |

| CAS Number | 1255517-75-9 | [1][4] |

| Molecular Formula | C₁₀H₁₁D₃N₂ | [1] |

| Molecular Weight | 165.25 | [1] |

| Exact Mass | 165.1537 | [1] |

| Appearance | Typically exists as a solid at room temperature. | [1] |

| LogP | 2.446 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Metabolic Pathway of Amitraz

Amitraz is a formamidine (B1211174) acaricide and insecticide that functions primarily as an agonist on octopamine (B1677172) receptors in arthropods, leading to neuromuscular and behavioral disruption[5]. In biological systems and under certain environmental conditions, Amitraz undergoes metabolic degradation. The parent compound is known to be unstable and rapidly metabolizes or degrades into several products[6][7].

The primary metabolic pathway involves the hydrolysis of Amitraz to form N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), also known as BTS27271, and 2,4-dimethylformamide (DMF)[6][8]. Further degradation of these initial metabolites leads to the formation of 2,4-dimethylaniline (B123086) (DMA)[6][7][8]. Due to the rapid degradation of the parent compound, forensic and residue analysis often targets these more persistent metabolites[6][8]. This compound serves as an invaluable tool for the precise quantification of the native DMPF metabolite.

Experimental Protocols for Analysis

The determination of Amitraz and its metabolites in various matrices such as blood, urine, and honey requires sensitive and specific analytical methods. The use of this compound as an internal standard is crucial for achieving accurate quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting Amitraz and its metabolites from complex biological matrices is Solid-Phase Extraction (SPE).

Protocol for Whole Blood Analysis[9]:

-

Sample Pre-treatment: A specified volume of whole blood is taken for analysis.

-

Extraction: The analytes are extracted from the blood sample using an SPE cartridge.

-

Elution: The cartridge is eluted with a mixture of dichloromethane, acetonitrile, and methanol (B129727) (2:1:1 v/v/v).

-

Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Analytical Determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the simultaneous determination of Amitraz and its metabolites due to its high sensitivity and selectivity.

Typical LC-MS/MS Parameters[9][10]:

-

Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.15% formic acid in water) and an organic phase (e.g., acetonitrile) is employed.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for the quantification of the target analytes and the internal standard. Specific precursor-to-product ion transitions are monitored for each compound.

Method Validation: Analytical methods are validated to ensure their reliability. Key validation parameters include:

-

Linearity: Establishing a linear relationship between the concentration and the instrument response over a defined range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified. For Amitraz and its metabolites, LODs are typically in the range of 0.1 to 0.5 µg/L, and LOQs are around 2 µg/L in whole blood[9][11].

-

Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements. Recoveries are generally expected to be between 90.2% and 104.5%[9].

-

Matrix Effects: Evaluating the influence of co-eluting matrix components on the ionization of the target analytes. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.

References

- 1. This compound I CAS#: 1255517-75-9 I deuterium labeled Amitraz metabolite I InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound BTS 27271 - Traceable Reference Standard for Residue Analysis (CAS 1255517-75-9) [witega.de]

- 5. pomais.com [pomais.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS [qikan.cmes.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Amitraz Metabolite-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated metabolite of Amitraz, specifically N'-(2,4-Dimethylphenyl)-N-methylformamidine-d3 (BTS 27271-d3). This isotopically labeled compound is a critical internal standard for quantitative bioanalytical studies of Amitraz and its metabolites, enabling accurate and precise measurements in complex biological matrices. This document outlines a proposed synthesis protocol, detailed characterization methodologies, and the metabolic context of this key analyte.

Introduction to Amitraz and its Metabolism

Amitraz is a broad-spectrum acaricide and insecticide belonging to the formamidine (B1211174) class of chemicals. It is widely used in veterinary medicine and agriculture to control ticks, mites, and other ectoparasites.[1] Following administration, Amitraz undergoes rapid metabolism in animals. The primary metabolic pathway involves the hydrolysis of the parent compound.

The initial hydrolysis of Amitraz yields two main metabolites: N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF or BTS 27271) and 2,4-dimethylformanilide. These metabolites can be further broken down to 2,4-dimethylaniline (B123086) and ultimately to 4-amino-3-methylbenzoic acid, which is the principal metabolite excreted in urine and found in the liver.[1] The metabolite N'-(2,4-Dimethylphenyl)-N-methylformamidine is of significant interest in toxicological and pharmacokinetic studies as it retains biological activity.

Amitraz Metabolic Pathway

The metabolic degradation of Amitraz is a multi-step process. The key transformations are depicted in the signaling pathway diagram below.

Synthesis of Amitraz Metabolite-d3 (Proposed Protocol)

Proposed Synthesis Workflow

The proposed synthesis involves the reaction of 2,4-dimethylaniline with a Vilsmeier-type reagent formed in situ from N-methylformamide-d3.

References

A Technical Guide to Deuterium-Labeled Amitraz Metabolites for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled metabolites of Amitraz (B1667126), a widely used formamidine (B1211174) pesticide. The strategic incorporation of deuterium (B1214612) into these metabolites offers significant advantages for a range of research applications, including metabolism studies, pharmacokinetic analysis, and environmental fate investigations. By leveraging the kinetic isotope effect, deuterium labeling can slow down metabolic processes, leading to altered pharmacokinetic profiles and providing invaluable tools for quantitative analysis.[1] This guide details the synthesis, characterization, and application of these labeled compounds, offering detailed experimental protocols and data to support their use in the laboratory.

Introduction to Deuterium Labeling in Amitraz Research

Deuterium, a stable isotope of hydrogen, has emerged as a powerful tool in drug discovery and development.[1] Its greater mass compared to protium (B1232500) (¹H) results in a stronger carbon-deuterium (C-D) bond, which can significantly alter the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.[1] This phenomenon, known as the kinetic isotope effect (KIE), is the fundamental principle behind the utility of deuterium-labeled compounds in modifying the pharmacokinetic properties of drugs and their metabolites.[1]

Amitraz is extensively metabolized in vivo, primarily through hydrolysis, to form key metabolites including N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF), 2,4-dimethylformamide (DMF), and 2,4-dimethylaniline (B123086) (DMA). The use of deuterium-labeled versions of these metabolites as internal standards in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), greatly improves the accuracy and precision of quantification in biological matrices.

Synthesis of Deuterium-Labeled Amitraz Metabolites

The synthesis of deuterium-labeled Amitraz metabolites requires specific strategies to incorporate deuterium atoms at desired positions. The following sections provide detailed protocols for the synthesis of deuterated DMPF, DMF, and DMA.

Synthesis of N-(2,4-dimethylphenyl)-N'-methylformamidine-d₆ (DMPF-d₆)

The synthesis of DMPF-d₆ can be achieved by reacting deuterated 2,4-dimethylaniline-d₆ with formamide (B127407).[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethylaniline-d₆ (1 mmol), formamide (1.2 mmol), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture to 120-130°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add distilled water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to obtain pure DMPF-d₆.

Synthesis of 2,4-dimethylformamide-d₇ (DMF-d₇)

Deuterated DMF can be synthesized from deuterated formic acid and deuterated dimethylamine (B145610). Commercially available N,N-Dimethylformamide-d₇ is also a common starting material for further chemical modifications.[3][4]

Experimental Protocol:

-

Reaction Setup: In a pressure-rated flask, combine deuterated formic acid (1 mmol) and a solution of deuterated dimethylamine in a suitable solvent (e.g., THF).

-

Reaction Conditions: Seal the flask and heat the mixture to 80-100°C for 12-16 hours.

-

Work-up and Purification: After cooling, carefully neutralize the reaction mixture. The product, DMF-d₇, can be isolated by fractional distillation under reduced pressure.

Synthesis of 2,4-dimethylaniline-d₆ (DMA-d₆)

Deuteration of 2,4-dimethylaniline can be achieved through a microwave-promoted iodine/deuterium exchange reaction using D₂O as the deuterium source.

Experimental Protocol:

-

Reaction Setup: In a 25 mL sealed microwave tube, add 2-iodo-4,6-dimethylaniline (B1610833) (2 mmol), D₂O (3 mL), and thionyl chloride (0.2 mL).

-

Microwave Irradiation: Irradiate the tube under microwave at 130°C for 30 minutes.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and neutralize with sodium bicarbonate.

-

Extraction and Purification: Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Remove the solvent under vacuum, and purify the residue by flash chromatography to yield 2,4-dimethylaniline-d₆.

Analytical Characterization

The synthesized deuterium-labeled metabolites must be thoroughly characterized to confirm their identity, purity, and the extent of deuterium incorporation.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation patterns of the deuterated compounds.

Table 1: Predicted Mass Spectrometry Data for Deuterated Amitraz Metabolites

| Compound | Molecular Formula | Predicted [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| DMPF-d₆ | C₁₀H₈D₆N₂ | 169.19 | 128, 110 |

| DMF-d₇ | C₃D₇NO | 81.12 | - |

| DMA-d₆ | C₈H₅D₆N | 128.18 | 110 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions and extent of deuterium incorporation.

Table 2: Representative ¹H and ¹³C NMR Data for Deuterated 2,4-dimethylaniline-d₆ in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 6.86 | s | Ar-H |

| 6.83 | s | Ar-H | |

| 3.44 | br s | NH₂ | |

| ¹³C NMR | 141.98 | s | Ar-C |

| 131.15 | s | Ar-C | |

| 127.87 | s | Ar-C | |

| 127.27 | s | Ar-C | |

| 122.50 | s | Ar-C | |

| 114.93 | t (J = 23.5 Hz) | Ar-C-D |

Application in Pharmacokinetic Studies

Deuterium-labeled metabolites are invaluable for pharmacokinetic studies, serving as ideal internal standards for LC-MS/MS analysis. Their use allows for accurate quantification of the non-labeled metabolites in biological samples.

Experimental Protocol for a Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in a rodent model using deuterium-labeled amitraz metabolites as internal standards.

-

Animal Dosing: Administer a single oral or intravenous dose of Amitraz to a cohort of laboratory animals (e.g., rats).

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis:

-

Thaw the plasma samples on ice.

-

To 100 µL of plasma, add a known amount of the deuterium-labeled internal standard mixture (DMPF-d₆, DMF-d₇, and DMA-d₆) in a suitable solvent (e.g., acetonitrile).

-

Precipitate proteins by adding an excess of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an LC-MS/MS system.

-

Use a suitable C18 column and a gradient elution with mobile phases such as ammonium (B1175870) formate (B1220265) in water and methanol.[5]

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific parent-to-product ion transitions for each analyte and its deuterated internal standard (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding deuterated internal standard.

-

Calculate the concentration of each metabolite in the plasma samples.

-

Determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

-

Table 3: Exemplary LC-MS/MS Parameters for Amitraz and its Metabolites [6]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Amitraz | 294.2 | 121.1 |

| DMPF | 163.1 | 107.1 |

| DMF | 150.1 | 107.1 |

| DMA | 122.1 | 107.1 |

| DMPF-d₆ (IS) | 169.2 | 127.1 |

| DMF-d₇ (IS) | 81.1 | - |

| DMA-d₆ (IS) | 128.2 | 110.1 |

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of Amitraz and a typical experimental workflow for a pharmacokinetic study.

Caption: Metabolic pathway of Amitraz to its major metabolites.

References

- 1. metsol.com [metsol.com]

- 2. N'-(2,4-Dimethylphenyl)-N-methylformamidine | 33089-74-6 | Benchchem [benchchem.com]

- 3. wikiwand.com [wikiwand.com]

- 4. Deuterated Solvents - Dimethylformamide [fishersci.fi]

- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Amitraz metabolite-d3 CAS number

An In-Depth Technical Guide to Amitraz (B1667126) Metabolite-d3

This technical guide provides a comprehensive overview of Amitraz metabolite-d3, a crucial internal standard for the quantitative analysis of the pesticide Amitraz and its metabolites. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed information on its properties, metabolic pathways, and analytical methodologies.

Introduction

Amitraz is a non-systemic acaricide and insecticide used in veterinary medicine and agriculture. Its deuterated metabolite, this compound, serves as an essential tool in analytical toxicology and residue analysis. Specifically, it is the deuterium-labeled form of the N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF) metabolite, also known by the code BTS 27271. Its primary application is as an internal standard in quantitative analyses using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2]. The use of stable isotope-labeled internal standards like this compound is critical for achieving high accuracy and precision in analytical methods by correcting for matrix effects and variations in sample preparation and instrument response[2].

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1255517-75-9 | [1][2][3][4][5] |

| Chemical Name | N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide | [3] |

| Synonyms | This compound BTS 27271, D3-Amitraz Metabolite BTS 27271 | [2][5][6] |

| Molecular Formula | C10H11D3N2 | [1][4][5] |

| Molecular Weight | 165.25 g/mol | [1][4][5] |

| Appearance | Solid at room temperature | [3] |

Metabolic Pathways of Amitraz

Amitraz undergoes rapid metabolism in various species, including humans and animals, as well as in the environment[7][8]. The metabolic degradation primarily involves hydrolysis. The initial breakdown of Amitraz leads to the formation of several metabolites, including N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF or BTS-27271), 2,4-dimethylformamidine (DMF), and N,N'-bisdimethylphenylformamidine[9][10][11]. These intermediates can be further degraded to 2,4-dimethylaniline (B123086) (DMA)[9][10][11]. In honey, due to its acidic pH, Amitraz is hydrolyzed into N-(2,4-Dimethylphenyl)formamide (2,4-DMF) and 2,4-Dimethylaniline (2,4-DMA)[8][12]. The European Union's regulation for maximum residue limits considers the sum of Amitraz and all its metabolites that contain the 2,4-dimethylaniline moiety[8][13].

Caption: Metabolic degradation pathways of Amitraz in blood and honey.

Mechanism of Action of Amitraz

The primary mechanism of action for Amitraz is its function as an agonist on octopamine (B1677172) receptors in arthropods like mites and ticks[14]. Octopamine is a crucial neurotransmitter and neuromodulator in these organisms, analogous to noradrenaline in mammals. By binding to and activating octopamine receptors, Amitraz disrupts the normal neurological processes. This leads to a cascade of effects including loss of coordination, cessation of feeding, and detachment from the host, ultimately resulting in the death of the parasite[14]. This targeted neurotoxic activity is distinct from many other classes of pesticides that may target sodium channels or acetylcholinesterase[14].

Caption: Signaling pathway for the mechanism of action of Amitraz.

Experimental Protocols

A common application of this compound is in analytical methods for the determination of Amitraz and its metabolites in various biological and environmental matrices. Below is a detailed methodology for the analysis in whole blood, adapted from published research[15].

Objective: To determine the concentration of Amitraz and its metabolites (DMPF, DMF, and DMA) in whole blood using solid-phase extraction (SPE) and LC-MS/MS.

Materials and Reagents:

-

Whole blood samples

-

Amitraz, DMPF, DMF, and DMA analytical standards

-

This compound (as internal standard)

-

Dichloromethane

-

Acetonitrile

-

Solid-Phase Extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

Spike a known volume of blank whole blood with the analytical standards and the internal standard (this compound) for calibration and quality control samples.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the whole blood sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard using a mixture of dichloromethane, acetonitrile, and methanol (2:1:1 v/v/v).

-

-

Analysis by LC-MS/MS:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform the analysis in positive ion mode using Multiple Reaction Monitoring (MRM) to detect and quantify Amitraz, its metabolites, and the internal standard.

-

Validation Parameters:

-

Limit of Detection (LOD): < 0.5 µg/L

-

Limit of Quantification (LOQ): < 2 µg/L

-

Recovery: 90.2% - 104.5%

-

Precision (RSD): < 15%

Caption: Experimental workflow for the analysis of Amitraz and its metabolites.

Synthesis of Amitraz and its Deuterated Analogs

The synthesis of Amitraz can be achieved through a one-pot reaction involving 2,4-dimethylaniline, N-methylformamide, and triethyl orthoformate in the presence of a catalyst[16][17]. The reaction is heated to drive off ethanol (B145695) and ethyl formate, and the resulting product is crystallized from an organic solvent[17].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound BTS 27271 - Traceable Reference Standard for Residue Analysis (CAS 1255517-75-9) [witega.de]

- 3. This compound I CAS#: 1255517-75-9 I deuterium labeled Amitraz metabolite I InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. jfda-online.com [jfda-online.com]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pomais.com [pomais.com]

- 15. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. CN107778200B - Process for the preparation of amitraz - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Analytical Profile of Amitraz Metabolite-d3

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of Amitraz (B1667126) metabolite-d3, a key analytical standard in toxicological and environmental studies. This document details its structural characteristics, physicochemical parameters, and its role as an internal standard in advanced analytical methodologies. Furthermore, it outlines the metabolic pathway of its parent compound, Amitraz, and provides a general experimental workflow for its detection and quantification. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of Amitraz and its metabolic fate.

Introduction

Amitraz is a widely used formamidine (B1211174) pesticide and acaricide in agriculture and veterinary medicine. Its efficacy is accompanied by potential toxicity, necessitating robust analytical methods for monitoring its presence and that of its metabolites in various biological and environmental matrices. Amitraz metabolite-d3, the deuterium-labeled form of N-(2,4-dimethylphenyl)-N'-methylformamidine (also known as BTS 27271), is a critical tool in these analytical endeavors. Its isotopic labeling allows it to be used as an internal standard in mass spectrometry-based methods, ensuring high accuracy and precision in quantification. This guide focuses on the core physical and chemical properties of this compound, alongside the experimental protocols in which it is employed.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are directly reported for the deuterated compound, others are extrapolated from its non-deuterated analogue, BTS 27271, due to the limited availability of specific experimental data for the isotopically labeled version. The primary difference between the two is the isotopic mass of deuterium (B1214612), which has a negligible effect on most physicochemical properties other than the molecular weight.

| Property | Value | Source |

| Chemical Name | N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide | [1] |

| Synonyms | D3-Amitraz Metabolite BTS 27271 | [2] |

| CAS Number | 1255517-75-9 | [2][3] |

| Molecular Formula | C₁₀H₁₁D₃N₂ | [2][3] |

| Molecular Weight | 165.25 g/mol | [2] |

| Exact Mass | 165.135 Da | [3] |

| Appearance | Solid at room temperature | [3] |

| Melting Point | ~75-76°C (for non-deuterated free base) | [4] |

| Boiling Point | ~245.9°C at 760 mmHg (for non-deuterated analogue) | [4] |

| LogP | 2.446 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Solubility | May be soluble in DMSO, Ethanol, and DMF.[3] The non-deuterated hydrochloride salt is easily soluble in water and lower alcohols, but hardly soluble in organic solvents like benzene, xylene, petroleum ether, and n-hexane.[4] | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Metabolic Pathway of Amitraz

Amitraz undergoes rapid metabolism in biological systems and degradation in the environment. The primary metabolic pathway involves hydrolysis to form several key metabolites. The deuterated metabolite, this compound, corresponds to the non-deuterated metabolite N-(2,4-dimethylphenyl)-N'-methylformamidine (BTS 27271).

Caption: Metabolic degradation pathway of Amitraz.

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods due to its chemical similarity to the target analyte (the non-deuterated metabolite) and its distinct mass-to-charge ratio. The following sections outline a general experimental workflow for the analysis of Amitraz and its metabolites in biological and environmental samples.

Sample Preparation and Extraction

The extraction of Amitraz and its metabolites from complex matrices is a critical step to remove interferences and concentrate the analytes. A common technique is solid-phase extraction (SPE).

Protocol for Extraction from Whole Blood: [5]

-

Sample Pre-treatment: A known volume of whole blood is fortified with a known amount of this compound (internal standard).

-

Lysis and Protein Precipitation: The blood cells are lysed, and proteins are precipitated using an appropriate solvent (e.g., acetonitrile).

-

Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., C18).

-

Washing: The cartridge is washed with a series of solvents to remove interfering substances.

-

Elution: The analytes, including the internal standard, are eluted from the cartridge with a suitable solvent mixture (e.g., dichloromethane, acetonitrile (B52724), and methanol).[5]

-

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument.

Analytical Instrumentation and Conditions

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the analysis of Amitraz and its metabolites.

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Chromatographic Separation:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: Splitless injection is often used for trace analysis.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) is standard.

-

Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions for each compound.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative analysis of Amitraz metabolites using an internal standard like this compound.

Caption: Workflow for the analysis of Amitraz metabolites.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Amitraz metabolites in complex matrices. Its physical and chemical properties are closely aligned with its non-deuterated counterpart, making it an ideal internal standard. The methodologies outlined in this guide, particularly those employing LC-MS/MS and GC-MS, provide the necessary sensitivity and selectivity for regulatory monitoring and research applications. A thorough understanding of the properties of this compound and its application in validated analytical workflows is essential for ensuring data integrity in toxicological and environmental assessments of Amitraz.

References

- 1. Amitraz - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpc-standards.us [hpc-standards.us]

- 3. This compound I CAS#: 1255517-75-9 I deuterium labeled Amitraz metabolite I InvivoChem [invivochem.com]

- 4. BTS 27271 [chembk.com]

- 5. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Amitraz Metabolite-d3 in Toxicology Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of Amitraz (B1667126) metabolite-d3 in the toxicological assessment of Amitraz, a widely used acaricide and insecticide. While not a toxicant itself, Amitraz metabolite-d3 is an indispensable tool in the accurate quantification of Amitraz's biologically active metabolites. Understanding its application is fundamental to generating reliable data in toxicology and pharmacokinetic studies.

Introduction: Amitraz and the Significance of its Deuterated Metabolites

Amitraz, a formamidine (B1211174) pesticide, is extensively used in veterinary medicine and agriculture to control ticks, mites, and lice.[1][2] Its toxic effects in mammals, including humans, are primarily due to its α2-adrenergic agonist activity, leading to symptoms such as central nervous system depression, bradycardia, hypotension, and hyperglycemia.[2][3][4][5] In vivo, Amitraz is rapidly metabolized into several compounds, with the primary active metabolite being N'-(2,4-dimethylphenyl)-N-methyl-formamidine (BTS-27271), and other metabolites including 2,4-dimethylformamide (2,4-DMF) and 2,4-dimethylaniline (B123086) (2,4-DMA).[3][6][7]

Given the rapid metabolism and the significant toxicity of its metabolites, accurate quantification of these compounds in biological matrices is paramount for toxicological risk assessment. This is where stable isotope-labeled internal standards, such as this compound, become crucial. This compound is a deuterium-labeled version of an Amitraz metabolite, designed for use as an internal standard in quantitative analyses like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[8] Its role is not to elicit a toxic response but to ensure the precision and accuracy of the analytical methods used to measure the toxicologically relevant, non-labeled metabolites.

The Metabolic Pathway of Amitraz

Amitraz undergoes rapid and extensive metabolism in the body. The primary pathway involves hydrolysis to form the active metabolite BTS-27271 and 2,4-dimethylformanilide (BTS-27919). Further metabolism leads to the formation of 2,4-dimethylaniline. A visual representation of this metabolic cascade is essential for understanding the compounds targeted in toxicological studies.

Caption: Metabolic degradation of Amitraz into its primary metabolites.

Mechanism of Action and Toxicology of Amitraz and its Metabolites

The toxicity of Amitraz is primarily attributed to its action as an agonist of α2-adrenergic receptors in the central nervous system, mimicking the effects of norepinephrine.[2] In invertebrates, it acts on octopamine (B1677172) receptors.[9] The active metabolite, BTS-27271, exhibits similar or even higher toxicity and potency as an α2-adrenoceptor agonist compared to the parent compound.[6][10] This agonistic activity leads to a sympatholytic effect, resulting in the characteristic clinical signs of Amitraz poisoning.

| Clinical Manifestation | Physiological Effect | References |

| Altered Sensorium/Sedation | CNS Depression | [3][4] |

| Bradycardia | Decreased heart rate | [3][4] |

| Hypotension | Lowered blood pressure | [3] |

| Hyperglycemia | Inhibition of insulin (B600854) release | [3][4] |

| Miosis | Pupillary constriction | [3] |

| Respiratory Depression | Decreased respiratory drive | [3] |

| Hypothermia | Disruption of thermoregulation | [3] |

Table 1: Common clinical signs of Amitraz poisoning and their physiological basis.

The Role of this compound in Quantitative Analysis

In toxicology and pharmacokinetic studies, the goal is to accurately measure the concentration of a xenobiotic and its metabolites in biological samples over time. Analytical techniques such as LC-MS/MS are highly sensitive and specific, but they can be affected by variations in sample preparation, injection volume, and instrument response. To correct for these potential errors, a stable isotope-labeled internal standard (SIL-IS), like this compound, is added to each sample at a known concentration.

The SIL-IS is chemically identical to the analyte of interest (the non-labeled metabolite) but has a slightly higher mass due to the deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the SIL-IS behaves identically to the analyte during extraction, chromatography, and ionization, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration, ensuring high accuracy and precision.

The following diagram illustrates a typical workflow for a toxicokinetic study of Amitraz, highlighting the crucial step of adding the deuterated internal standard.

Caption: Workflow for quantifying Amitraz metabolites using a deuterated internal standard.

Quantitative Data from Toxicokinetic Studies

The use of deuterated internal standards has enabled the generation of reliable pharmacokinetic data for Amitraz and its metabolites. The following table summarizes key pharmacokinetic parameters from a study in rats, illustrating the systemic exposure to Amitraz and its major metabolite, BTS27271.

| Parameter | Amitraz (IV, 5 mg/kg) | BTS27271 (IV, 5 mg/kg) | Amitraz (PO, 10 mg/kg) | BTS27271 (PO, 10 mg/kg) | Reference |

| AUC (ng*hr/mL) | 644 ± 83 | 630 ± 84 | 172 ± 65 | 170 ± 65 | [6] |

| Cmax (ng/mL) | - | - | 124 ± 55 | - | [6] |

| Tmax (hr) | - | - | 3.09 ± 1.17 | - | [6] |

Table 2: Pharmacokinetic parameters of Amitraz and its metabolite BTS27271 in rats following intravenous (IV) and oral (PO) administration. Data are presented as mean ± standard deviation.

These data demonstrate significant metabolism of Amitraz, with substantial systemic exposure to the active metabolite BTS27271.[6][10] Notably, BTS27271 has been shown to have higher brain exposure than Amitraz itself, which is a critical finding for understanding the central nervous system toxicity of the parent compound.[6][10]

Detailed Experimental Protocol: Quantification of Amitraz and its Metabolites in Biological Matrices

This section provides a generalized protocol based on methodologies described in the literature for the analysis of Amitraz and its metabolites using LC-MS/MS with a deuterated internal standard.

Objective: To determine the concentration of Amitraz and its major metabolites (e.g., BTS27271) in plasma samples.

Materials:

-

Plasma samples from Amitraz-dosed subjects.

-

Amitraz and metabolite reference standards.

-

This compound (or another suitable deuterated analog) as an internal standard.

-

Acetonitrile (ACN), methanol (B129727) (MeOH), and water (LC-MS grade).

-

Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.

-

LC-MS/MS system (e.g., Waters Acquity UPLC with an Applied Biosystems API 4000 mass spectrometer).[6]

Procedure:

-

Preparation of Standard Solutions: Prepare stock solutions of Amitraz, its metabolites, and this compound in a suitable solvent (e.g., MeOH). From these, prepare a series of calibration standards and quality control (QC) samples by spiking blank plasma.

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample, calibration standard, or QC, add a known amount of the this compound internal standard solution.

-

Add a protein precipitating agent, such as 200 µL of ACN.[6]

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared supernatant onto a suitable C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) ACN with 0.1% formic acid. The gradient is designed to separate the analytes from endogenous matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

Example Transitions: The exact m/z values would be determined during method development. For instance, for BTS27271, one might monitor a transition like m/z 294.2 -> 134.1. The deuterated internal standard would have a different precursor ion mass.

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a non-toxic, stable isotope-labeled compound that plays a vital analytical, rather than a toxicological, role in the study of Amitraz poisoning and pharmacokinetics. Its use as an internal standard is a critical component of modern bioanalytical methods, enabling the accurate and precise quantification of Amitraz and its active metabolites in complex biological matrices. The reliable data generated through these methods are indispensable for characterizing the toxicological profile of Amitraz, understanding its mechanism of action, and conducting robust risk assessments for both human and animal health. Researchers and drug development professionals must appreciate the distinction between the toxicological properties of the parent compound and its metabolites and the essential analytical function of their deuterated analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Amitraz, an underrecognized poison: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amitraz toxicosis in 3 dogs after being in a rice field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pomais.com [pomais.com]

- 10. Pharmacokinetics and brain distribution of amitraz and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolism of Amitraz and the Formation of Its Deuterated Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of Amitraz (B1667126), a widely used formamidine (B1211174) acaricide and insecticide. It details the key metabolites, the enzymatic systems involved, and quantitative pharmacokinetic data. Furthermore, this guide addresses the conceptual framework for the formation of deuterated metabolites, a critical aspect for modern metabolic and pharmacokinetic studies using stable isotope-labeled compounds.

Introduction to Amitraz

Amitraz (N,N'-[(methylimino)dimethylidyne]di-2,4-xylidine) is a non-systemic agent effective against a broad spectrum of ticks, mites, and lice on various animals and crops.[1][2] Its mechanism of action involves interaction with octopamine (B1677172) receptors in the central nervous system of arthropods, leading to overexcitation, paralysis, and death.[2][3] In mammals, Amitraz exhibits alpha-adrenergic agonist activity, which is responsible for its toxic effects, including central nervous system depression, bradycardia, and hyperglycemia.[2] The rapid metabolism of Amitraz in vivo is a crucial determinant of both its efficacy and its toxicological profile.

Metabolic Pathways of Amitraz

The biotransformation of Amitraz is extensive and rapid across most animal species, including rats, dogs, sheep, and humans.[1][2] The metabolism primarily proceeds through two main reactions: hydrolysis and oxidation.

Hydrolysis: The initial and most significant metabolic step is the hydrolysis of the triazapentadiene structure. This process is pH-dependent, occurring faster in acidic conditions.[4] Hydrolysis cleaves the molecule, leading to the formation of several key metabolites.[2][4]

Oxidation: Subsequent to hydrolysis, oxidative reactions, often mediated by cytochrome P450 (CYP) enzymes, further modify the primary metabolites.[5][6] This can involve oxidation of the methyl groups on the aromatic ring.[2]

The metabolic cascade begins with the hydrolysis of Amitraz into its initial, more toxic metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271 or DPMF), and 2,4-dimethylphenylformamide (BTS-27919 or DMF).[7][8] BTS-27271 can be further hydrolyzed to BTS-27919.[2] Both pathways ultimately lead to the formation of 2,4-dimethylaniline (B123086) (BTS-24868 or DMA).[2][4] Further oxidation of these intermediates results in metabolites like 4-amino-3-methylbenzoic acid, which can be conjugated and excreted.[1][2]

Quantitative Metabolic Data

Pharmacokinetic studies reveal rapid absorption and elimination of Amitraz. Following oral administration in rats, significant metabolism occurs, with metabolites constituting the majority of the total exposure.[9][10] The active metabolite BTS-27271, in particular, shows higher brain exposure than the parent compound, which may be a primary contributor to CNS toxicity.[9][11]

Table 1: Pharmacokinetic Parameters of Amitraz and Metabolites in Rats Data extracted from studies involving intravenous (IV) and oral (PO) administration.

| Compound | Route (Dose) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Amitraz | 5 mg/kg IV | 1050 ± 190 | 0.08 | 707 ± 115 | 1.6 ± 0.3 | [9] |

| 10 mg/kg PO | 28 ± 8 | 0.5 | 93 ± 27 | 2.4 ± 0.8 | [9] | |

| BTS-27271 | 5 mg/kg IV | 134 ± 20 | 0.25 | 280 ± 32 | 2.5 ± 0.3 | [9] |

| 10 mg/kg PO | 129 ± 24 | 1.0 | 785 ± 123 | 3.4 ± 0.5 | [9] | |

| 2,4-DMA | 10 mg/kg PO | 10 ± 3 | 2.0 | 115 ± 28 | 4.1 ± 0.7 | [9] |

Table 2: Analytical Method Performance for Amitraz and Metabolites Recovery and detection limit data compiled from various analytical protocols.

| Analyte | Matrix | Method | Recovery (%) | LOQ (µg/L or µg/kg) | Reference |

| Amitraz | Urine | SPE-GC-MSD | 66 - 89 | 0.0024 - 0.024 | [12] |

| Whole Blood | SPE-LC-MS/MS | 90.2 - 104.5 | < 2.0 | [13] | |

| Honey | QuEChERS-UHPLC | 81.3 - 90.0 | 0.3 | [14] | |

| BTS-27271 | Urine | SPE-GC-MSD | 73 - 87 | 0.0024 - 0.024 | [12] |

| Whole Blood | SPE-LC-MS/MS | 90.2 - 104.5 | < 2.0 | [13] | |

| BTS-27919 | Urine | SPE-GC-MSD | 82 - 94 | 0.0024 - 0.024 | [12] |

| 2,4-DMA | Whole Blood | SPE-LC-MS/MS | 90.2 - 104.5 | < 2.0 | [13] |

| Honey | QuEChERS-UHPLC | 81.3 - 90.0 | 0.3 | [14] |

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes play a dual role in Amitraz's biological activity. They are involved in the oxidative metabolism of Amitraz metabolites and can also be induced by Amitraz itself.[5] Studies have shown that Amitraz can induce liver microsomal CYP1A1/2, 2B1/2B2, and 3A proteins in rats.[5] This induction can alter the metabolism of other xenobiotics. Furthermore, the metabolic activity of CYPs on Amitraz can lead to the production of reactive oxygen species (ROS), contributing to oxidative stress and cytotoxicity, a potential mechanism for its toxic effects in non-target organisms.[6]

Formation of Deuterated Amitraz Metabolites

The use of stable isotope-labeled compounds, such as deuterated analogs, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. While extensive literature on the formation of deuterated Amitraz metabolites from a deuterated parent compound is not widely available, the principles are well-established.

A synthetic route for d9-Amitraz has been described, providing a tool for such investigations.[15] When a deuterated version of Amitraz (e.g., d9-Amitraz) is introduced into a biological system, it is expected to follow the identical metabolic pathways as its unlabeled counterpart. The enzymatic machinery (e.g., hydrolases, CYPs) does not typically differentiate based on isotopic composition, although minor differences in reaction rates (kinetic isotope effects) can sometimes be observed.

Therefore, the administration of d9-Amitraz would lead to the formation of a suite of deuterated metabolites:

-

d9-N'-(2,4-dimethylphenyl)-N-methylformamidine (d9-BTS-27271)

-

d9-2,4-dimethylphenylformamide (d9-BTS-27919)

-

d9-2,4-dimethylaniline (d9-DMA)

These deuterated metabolites serve as ideal internal standards for quantitative mass spectrometry-based bioanalysis (e.g., LC-MS/MS), as they co-elute with the unlabeled analytes and exhibit identical ionization properties, correcting for matrix effects and extraction variability.[13]

Experimental Protocols

Protocol for Extraction of Amitraz and Metabolites from Whole Blood

This protocol is based on solid-phase extraction (SPE) methodologies described for forensic toxicological analysis.[13]

-

Sample Preparation: To 1 mL of whole blood, add an internal standard solution (e.g., deuterated Amitraz and its deuterated metabolites).

-

Lysis & Buffering: Add 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex to mix and lyse the cells.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18 or mixed-mode cation exchange) with methanol (B129727) followed by water and then the buffer.

-

Load the prepared sample onto the cartridge.

-

Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol) to remove interferences.

-

Elute the analytes with an appropriate solvent mixture, such as dichloromethane, acetonitrile (B52724), and methanol (2:1:1, v/v/v).[13]

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

This protocol outlines a general liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of Amitraz and its metabolites.[13]

-

Chromatographic Separation:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reverse-phase column, such as a C18 (e.g., 100 x 2.1 mm, 1.7 µm).[14]

-

Mobile Phase: A gradient elution using water with a modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same modifier as mobile phase B.

-

Flow Rate: Typically 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or QTOF).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding stable isotope-labeled internal standard.

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to its internal standard against a calibration curve.

-

Conclusion

The metabolism of Amitraz is a complex process dominated by rapid hydrolysis and subsequent oxidation, leading to a variety of metabolites. The primary metabolite, BTS-27271, is of significant toxicological interest due to its own biological activity and preferential distribution into the central nervous system. A thorough understanding of these pathways, supported by robust quantitative bioanalytical methods, is essential for assessing the safety and risk associated with Amitraz exposure. The use of deuterated standards in these analytical workflows represents the gold standard, ensuring the accuracy and reliability required for regulatory and research purposes. This guide provides the foundational knowledge and methodological framework for professionals engaged in the study of this important veterinary and agricultural compound.

References

- 1. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 2. Amitraz - Wikipedia [en.wikipedia.org]

- 3. pomais.com [pomais.com]

- 4. Kinetics and mechanism of amitraz hydrolysis in aqueous media by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of amitraz on cytochrome P450-dependent monooxygenases and estrogenic activity in MCF-7 human breast cancer cells and immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative stress and cell death induction by amitraz and its metabolite BTS-27271 mediated through cytochrome P450 and NRF2 pathway alteration in primary hippocampal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amitraz, an underrecognized poison: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Pharmacokinetics and brain distribution of amitraz and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid screening of amitraz and its metabolite residues in honey using a quick, easy, cheap, effective, rugged, and safe extraction method coupled with UHPLC and Q Exactive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Differences Between Amitraz and its Deuterated Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between the formamidine (B1211174) acaricide, Amitraz (B1667126), and its isotopically labeled active metabolite, Amitraz metabolite-d3. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed comparative data, experimental methodologies, and elucidation of the relevant signaling pathways.

Introduction: Understanding the Compounds

Amitraz is a widely utilized non-systemic acaricide and insecticide, first synthesized in 1969.[1] It is employed in both agricultural and veterinary applications to control a range of ectoparasites, including ticks, mites, and lice on various animals and crops.[2][3] Its mechanism of action is primarily centered on its activity as an agonist at octopamine (B1677172) receptors in invertebrates, leading to neurotoxicity and eventual paralysis and death of the target pest.[1][4] In mammals, Amitraz exhibits alpha-adrenergic agonist activity, which is responsible for its observed toxic effects.[2][5]

Upon administration, Amitraz is rapidly metabolized in vivo into several byproducts.[6] One of the principal and most biologically active of these is N'-(2,4-dimethylphenyl)-N-methyl-formamidine (also known as BTS-27271 or DMPF).[6][7] This metabolite has been shown to possess similar or even greater potency than the parent compound in certain biological assays.[7][8]

"this compound" refers to the deuterated form of an Amitraz metabolite, most commonly N'-(2,4-dimethylphenyl)-N-methyl-formamidine.[9][10] Deuterium (B1214612) (³H or D) is a stable, non-radioactive isotope of hydrogen.[4] The substitution of hydrogen atoms with deuterium results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight.[11] This property makes deuterated compounds invaluable as internal standards in quantitative analysis by mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][4] The deuterated standard co-elutes with the analyte of interest and exhibits the same ionization efficiency, allowing for precise correction of matrix effects and variations in instrument response, thereby enhancing the accuracy and reproducibility of analytical measurements.[4][11]

Comparative Physicochemical Properties

A summary of the key physicochemical properties of Amitraz and its primary active metabolite, N'-(2,4-dimethylphenyl)-N-methyl-formamidine (BTS-27271), is presented in Table 1. It is important to note that the physicochemical properties of this compound are virtually identical to those of the unlabeled metabolite, with the exception of a slight increase in molecular weight due to the presence of deuterium atoms.

| Property | Amitraz | N'-(2,4-dimethylphenyl)-N-methyl-formamidine (BTS-27271) |

| Chemical Formula | C₁₉H₂₃N₃ | C₁₀H₁₄N₂ |

| Molecular Weight | 293.4 g/mol [12] | 162.23 g/mol [13] |

| Appearance | White crystalline solid[11] | White crystalline solid[14] |

| Melting Point | 86-87 °C[15] | 75-76 °C (free base)[14] |

| Water Solubility | Insoluble (<0.1 mg/L at 20°C)[16] | Hydrochloride is easily soluble in water[14] |

| Solubility in Organic Solvents | Soluble in acetone, toluene, and xylene[16] | Hydrochloride is sparingly soluble in benzene, xylene, petroleum ether, and n-hexane[14] |

| Stability | Unstable in acidic conditions; hydrolyzes to BTS-27271 and other metabolites.[8] | Poor stability; hydrolyzes in humid air.[14] |

Biological Activity and Toxicity: A Comparative Overview

Both Amitraz and its active metabolite, BTS-27271, exert their biological effects through interaction with specific receptor systems. While their primary target in invertebrates is the octopamine receptor, in vertebrates, they act on α-adrenergic receptors.[1][2] Studies have indicated that BTS-27271 often exhibits comparable or even enhanced activity compared to Amitraz.

| Parameter | Amitraz | N'-(2,4-dimethylphenyl)-N-methyl-formamidine (BTS-27271) |

| Primary Target (Invertebrates) | Octopamine Receptor Agonist[4] | Octopamine Receptor Agonist[17] |

| Primary Target (Vertebrates) | α₂-Adrenergic Receptor Agonist[2][5] | α₂-Adrenergic Receptor Agonist[6][8] |

| H₁-Histamine Antagonist Activity | Significant | Approximately 3.3 times more potent than Amitraz[7] |

| Effect on Insulin (B600854) Secretion | Inhibitory[18] | Inhibitory, with a similar concentration-dependent effect to Amitraz[18] |

| Effect on Glucagon (B607659) Secretion | Stimulatory at higher concentrations[18] | Stimulatory, and at lower concentrations than Amitraz[18] |

| Toxicity | Moderately toxic; CNS and respiratory depression are key symptoms of poisoning.[2][5] | Similar or higher toxicity and α₂-adrenoreceptor agonist potency than Amitraz. Its exposure in brain tissues may be the major cause of CNS toxicity.[8] |

Signaling Pathways

The biological effects of Amitraz and its active metabolite are mediated through distinct signaling pathways in invertebrates and vertebrates.

Octopamine Receptor Signaling in Invertebrates

In insects and other arthropods, Amitraz and BTS-27271 act as agonists at octopamine receptors, which are G-protein coupled receptors (GPCRs).[4][17] Activation of these receptors can trigger multiple downstream signaling cascades, primarily involving cyclic AMP (cAMP) and phospholipase C (PLC).[12][19] The resulting disruption of normal neuronal function leads to the observed acaricidal and insecticidal effects.

Caption: Octopamine Receptor Signaling Pathway in Invertebrates.

Alpha-Adrenergic Receptor Signaling in Vertebrates

In mammals, the toxic effects of Amitraz and BTS-27271 are primarily due to their agonistic activity at α₂-adrenergic receptors, which are also GPCRs.[2][8] Activation of these receptors, particularly in the central nervous system, leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and other systemic effects. The signaling cascade often involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.

Caption: Alpha-Adrenergic Receptor Signaling Pathway in Vertebrates.

Experimental Protocols

This section details standardized methodologies for the extraction and analysis of Amitraz and its metabolites from biological matrices, and the use of deuterated internal standards for quantification.

Extraction of Amitraz and its Metabolites from Whole Blood

This protocol is adapted from a method for the determination of Amitraz and its metabolites in whole blood using solid-phase extraction (SPE) and LC-MS/MS.[9]

Materials:

-

Whole blood sample

-

Dichloromethane, acetonitrile (B52724), methanol (B129727) (analytical grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Preparation: To a 1 mL aliquot of whole blood, add a known concentration of the deuterated internal standard (e.g., this compound). Vortex for 30 seconds.

-

Protein Precipitation: Add 2 mL of acetonitrile to the sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution: Elute Amitraz and its metabolites from the cartridge using a mixture of dichloromethane, acetonitrile, and methanol (2:1:1, v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS using a Deuterated Internal Standard

This protocol outlines the general steps for creating a calibration curve and quantifying the analyte using an internal standard.[2]

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of the analyte (e.g., BTS-27271) and the deuterated internal standard (this compound) in a suitable solvent.

-

Create a series of calibration standards by spiking a blank matrix (e.g., drug-free blood) with known concentrations of the analyte.

-

Add a fixed concentration of the deuterated internal standard to each calibration standard and the unknown samples.

-

-

LC-MS/MS Analysis:

-

Inject the prepared standards and samples into the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and internal standard from other matrix components.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Caption: General Experimental Workflow for Quantification.

Conclusion

The key difference between Amitraz and this compound lies in their application. Amitraz is the parent active ingredient, a potent acaricide and insecticide, which is rapidly metabolized in vivo to its active form, N'-(2,4-dimethylphenyl)-N-methyl-formamidine (BTS-27271). This compound, the deuterated version of this active metabolite, serves as an essential analytical tool. Its use as an internal standard is critical for achieving accurate and reliable quantification of Amitraz and its metabolites in complex biological and environmental samples. This guide has provided a detailed comparison of their properties, biological activities, and the experimental protocols necessary for their study, offering a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of amitraz and its metabolites on intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemwhat.com [chemwhat.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Signaling pathway underlying the octopaminergic modulation of myogenic contraction in the cricket lateral oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]